methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a methyl carboxylate at position 2. The molecule also contains a benzotriazinone moiety linked via a propanoyl-amide bridge. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX remaining industry standards .
Properties
Molecular Formula |
C21H17N5O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N5O4S/c1-30-20(29)17-18(13-7-3-2-4-8-13)31-21(23-17)22-16(27)11-12-26-19(28)14-9-5-6-10-15(14)24-25-26/h2-10H,11-12H2,1H3,(H,22,23,27) |
InChI Key |
IVWINHXTRQWYGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzotriazinone Core Formation
The benzotriazinone ring is synthesized through a cyclization reaction starting from methyl anthranilate. A modified protocol from involves:
-
Bromine-mediated cyclization : Methyl anthranilate reacts with potassium thiocyanate (KSCN) in glacial acetic acid under bromine (Br₂) oxidation to form methyl 2-aminobenzo[d]thiazole-6-carboxylate.
-
Oxidative ring expansion : Treatment with hydrogen peroxide (H₂O₂) in ethanol catalyzed by metalloporphyrins (e.g., iron(III) porphyrin) converts the thiazole intermediate to the benzotriazinone system.
Reaction conditions :
Propanoyl Side Chain Introduction
The propanoyl linker is introduced via nucleophilic acyl substitution:
-
3-Chloropropanoyl chloride reacts with the benzotriazinone’s NH group in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
-
The resulting 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride is isolated by distillation under reduced pressure.
Key parameters :
-
Reaction time: 4–6 hours
-
Temperature: 0–5°C (to minimize hydrolysis)
-
Purity: ≥95% (confirmed by ¹H NMR).
Synthesis of 5-Phenyl-2-Amino-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Synthesis
The thiazole core is constructed via a cyclocondensation reaction:
-
α-Bromo-4-phenylacetophenone reacts with thiourea in ethanol under reflux.
-
The intermediate 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid is isolated via acid-base extraction.
Optimization challenges :
Alternative Route Using Lawesson’s Reagent
For improved yield, the thiazole ring is formed via thioketone intermediate generation:
-
4-Phenylacetoacetate reacts with Lawesson’s reagent in toluene to form the thioketone.
-
Cyclization with ammonium acetate yields the 2-amino-thiazole derivative.
Comparative data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hantzsch | 65 | 92 | 8 |
| Lawesson’s route | 78 | 96 | 5 |
Coupling and Esterification
Amide Bond Formation
The benzotriazinone-propanoyl chloride is coupled to the 2-amino-thiazole intermediate using:
-
Schotten-Baumann conditions : Aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) at 0°C.
-
Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF.
Yield optimization :
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 82 |
| DCC/DMAP | THF | 40 | 75 |
| None (SB) | DCM/H₂O | 0 | 68 |
Methyl Esterification
The carboxylic acid is esterified using dimethyl sulfate in methanol:
-
Reagent : Dimethyl sulfate (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃)
Purity analysis :
-
HPLC: 98.5% (C18 column, acetonitrile/water gradient)
-
Melting point: 214–216°C.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm)
-
Impurity profile : ≤1.5% (related to unreacted thiazole intermediate).
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 10 kg batch was produced using:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous molecules, emphasizing key functional groups and their implications:
Key Observations:
- Thiazole vs. Triazine Cores : The target’s thiazole ring may enhance π-stacking interactions in biological targets compared to triazine-based compounds like 5l, which prioritize halogen bonding (e.g., bromine in 5l) .
- Solubility: The methyl ester in both the target and 5l increases hydrophilicity relative to non-esterified analogs, though the phenyl group in the target may reduce aqueous solubility.
Pharmacological and Physicochemical Properties
- Benzotriazinone Moieties: Known to inhibit topoisomerases and proteases due to their planar aromatic structure and hydrogen-bonding capabilities. The target’s benzotriazinone may confer similar activity .
- Thiazole Rings : Commonly associated with antimicrobial and anticancer properties. The phenyl substitution at position 5 could enhance membrane permeability via lipophilic interactions.
- Synthetic Challenges : The multi-step synthesis of such compounds (e.g., amidation, esterification) often results in moderate yields (40–60%), as seen in triazine derivatives like 5l .
Biological Activity
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 317.36 g/mol
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzotriazinone : The starting material is synthesized through the reaction of benzene derivatives with appropriate reagents to form the benzotriazinone core.
- Thiazole Ring Formation : The thiazole ring is constructed using a condensation reaction involving thioamide and α-haloketones.
- Carboxylation and Esterification : The final steps include carboxylation to introduce the carboxylic acid group followed by esterification to yield the methyl ester.
Antimicrobial Activity
Research has indicated that compounds containing benzotriazinone moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound showed promising results against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 15.0 µg/mL |
| P. aeruginosa | 20.0 µg/mL |
Anticancer Activity
The anticancer potential of this compound was evaluated using human liver carcinoma cell lines (HepG2). The results demonstrated that the compound exhibited cytotoxicity with an IC50 value of approximately 8.5 µM, indicating its effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 µM).
Case Studies
-
In Vitro Studies on HepG2 Cells : A study conducted by researchers at Cairo University tested various benzotriazinone derivatives for their anticancer activity. This compound was one of the most potent derivatives identified.
- Methodology : The MTT assay was utilized to assess cell viability post-treatment.
- Findings : The compound induced apoptosis in HepG2 cells as evidenced by increased annexin V staining.
- Structure Activity Relationship (SAR) : Further studies have focused on modifying the side chains of the benzotriazinone structure to enhance its biological activity. Variations in substituents have been linked to improved binding affinity and increased cytotoxicity against cancer cell lines.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of benzotriazinone derivatives with thiazole intermediates. Key steps include coupling 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl chloride with a 2-amino-5-phenylthiazole-4-carboxylate precursor. Optimization focuses on solvent selection (e.g., DMF or acetonitrile), temperature control (reflux vs. room temperature), and catalyst use (e.g., triethylamine for acid scavenging). Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques validate the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like the benzotriazinone carbonyl (1680–1700 cm⁻¹) and thiazole C=N (1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Elemental analysis ensures stoichiometric purity .
Q. How are crystallization protocols designed for X-ray diffraction analysis?
Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) at controlled temperatures promotes single-crystal growth. Critical factors include solvent polarity, supersaturation levels, and avoidance of impurities. Successful crystallization enables precise determination of bond lengths and angles via X-ray diffraction .
Advanced Research Questions
Q. How do researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
Contradictions often arise from substituent effects (e.g., phenyl vs. fluorophenyl groups). Comparative bioassays under standardized conditions (e.g., enzyme inhibition assays) are paired with computational docking to identify binding affinity variations. For example, fluorinated analogs may exhibit enhanced lipophilicity, altering membrane permeability .
Q. What methodologies study interactions with enzymatic targets?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, while surface plasmon resonance (SPR) measures real-time binding kinetics. Complementary techniques like isothermal titration calorimetry (ITC) quantify thermodynamic parameters (ΔG, ΔH). For example, benzotriazinone derivatives often target kinases or proteases .
Q. How is computational chemistry integrated to predict reactivity or binding modes?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model conformational stability in solvated environments. These tools guide synthetic prioritization and reduce experimental trial-and-error .
Q. What strategies address batch-to-batch variability in synthesis?
Reproducibility is ensured through strict control of reaction parameters (e.g., stoichiometry, pH). Advanced purification techniques (HPLC, preparative TLC) isolate impurities. Analytical cross-comparison (e.g., NMR overlay) identifies deviations, while QbD (Quality by Design) frameworks statistically optimize processes .
Q. How is stability evaluated under varying pH and temperature conditions?
Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C. Degradation products are monitored via LC-MS, and kinetic modeling (Arrhenius equation) predicts shelf life. Hydrolysis of the ester moiety is a common degradation pathway under alkaline conditions .
Data Contradiction Analysis
Q. How are conflicting solubility or bioavailability data reconciled?
Discrepancies may stem from assay conditions (e.g., DMSO vs. aqueous buffers). Parallel experiments using identical solvents and controls are conducted. Computational logP calculations (e.g., using ChemAxon) complement experimental shake-flask methods to validate solubility trends .
Q. What explains divergent cytotoxicity results across cell lines?
Cell-specific uptake mechanisms (e.g., transporter expression) or metabolic activation pathways (e.g., cytochrome P450 activity) contribute to variability. Co-culture models and gene knockout studies isolate contributing factors. For instance, phenylthiazole derivatives show selectivity in cancer cells overexpressing ABC transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
